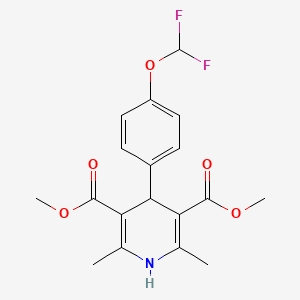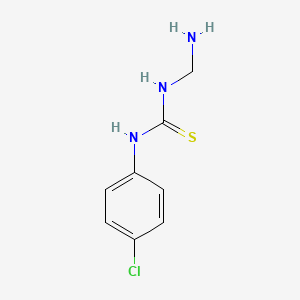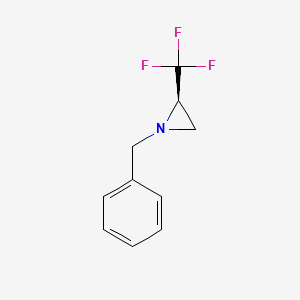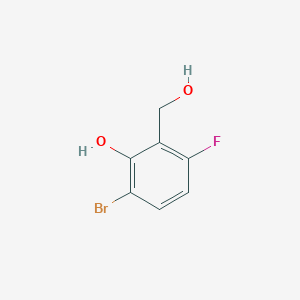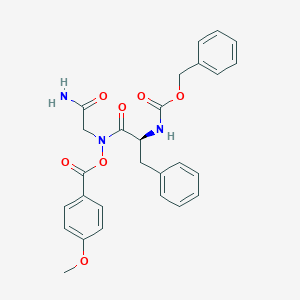
Cbz-Phe-N(OBz(4-OMe))Gly-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cbz-Phe-N(OBz(4-OMe))Gly-NH2 is a synthetic compound that incorporates several protective groups, including the benzyloxycarbonyl (Cbz) group and the benzyl (Bz) group with a methoxy substitution (4-OMe). These protective groups are commonly used in peptide synthesis to protect functional groups from unwanted reactions during the synthesis process.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-Phe-N(OBz(4-OMe))Gly-NH2 typically involves the protection of amino acids and subsequent coupling reactions. The benzyloxycarbonyl (Cbz) group is introduced using benzyl chloroformate (Cbz-Cl) in the presence of a base such as pyridine or triethylamine . The benzyl group with a methoxy substitution (4-OMe) can be introduced using benzyl bromide with a methoxy group in the para position (4-OMe-Bz-Br) under basic conditions .
Industrial Production Methods
Industrial production of such compounds often involves automated peptide synthesizers that can handle multiple steps of protection, deprotection, and coupling reactions efficiently. These synthesizers use solid-phase peptide synthesis (SPPS) techniques, where the growing peptide chain is anchored to a solid resin, allowing for easy separation and purification .
Analyse Chemischer Reaktionen
Types of Reactions
Cbz-Phe-N(OBz(4-OMe))Gly-NH2 undergoes various chemical reactions, including:
Hydrogenation: The Cbz and benzyl groups can be removed via catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions.
Substitution: The benzyl group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Catalytic Hydrogenation: Pd/C, H2
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions
Nucleophilic Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Deprotected Amino Acids: Removal of protective groups yields the free amino acids.
Substituted Derivatives: Substitution reactions yield various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Cbz-Phe-N(OBz(4-OMe))Gly-NH2 is used in various scientific research applications, including:
Peptide Synthesis: As a protected intermediate in the synthesis of complex peptides.
Drug Development: As a model compound for studying the effects of protective groups on peptide stability and activity.
Bioconjugation: In the development of bioconjugates for targeted drug delivery.
Wirkmechanismus
The protective groups in Cbz-Phe-N(OBz(4-OMe))Gly-NH2 prevent unwanted side reactions during peptide synthesis by temporarily masking reactive functional groups. The Cbz group protects the amino group, while the benzyl group with a methoxy substitution protects the hydroxyl group. These protective groups can be selectively removed under specific conditions, allowing for controlled synthesis of peptides .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Phe-N(OBz(4-OMe))Gly-NH2: Uses the fluorenylmethyloxycarbonyl (Fmoc) group instead of the Cbz group.
Boc-Phe-N(OBz(4-OMe))Gly-NH2: Uses the tert-butyloxycarbonyl (Boc) group instead of the Cbz group.
Uniqueness
Cbz-Phe-N(OBz(4-OMe))Gly-NH2 is unique due to the combination of the Cbz and benzyl groups with a methoxy substitution, providing specific protection and reactivity profiles that are advantageous in certain synthetic routes .
Eigenschaften
Molekularformel |
C27H27N3O7 |
|---|---|
Molekulargewicht |
505.5 g/mol |
IUPAC-Name |
[(2-amino-2-oxoethyl)-[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino] 4-methoxybenzoate |
InChI |
InChI=1S/C27H27N3O7/c1-35-22-14-12-21(13-15-22)26(33)37-30(17-24(28)31)25(32)23(16-19-8-4-2-5-9-19)29-27(34)36-18-20-10-6-3-7-11-20/h2-15,23H,16-18H2,1H3,(H2,28,31)(H,29,34)/t23-/m0/s1 |
InChI-Schlüssel |
JTRJLFHADAJSJF-QHCPKHFHSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)C(=O)ON(CC(=O)N)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)ON(CC(=O)N)C(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


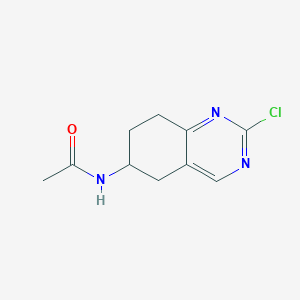
![2-(6-Methylpyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B12835141.png)


![(3R)-3-Benzyl-7a-(difluoromethyl)tetrahydropyrrolo[2,1-b]oxa-zol-5(6H)-one](/img/structure/B12835163.png)
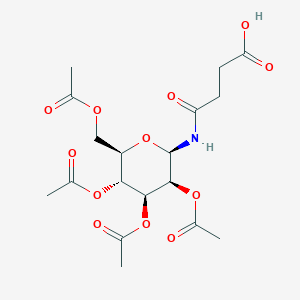

![N-[3-(5-Formyl-2-furyl)phenyl]acetamide](/img/structure/B12835186.png)
![(2,5-dioxopyrrolidin-1-yl) 6-[(2Z)-3,3-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanoate;chloride](/img/structure/B12835188.png)
